molecular formula C11H8N4OS B7753164 4-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]benzonitrile

4-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]benzonitrile

Cat. No.: B7753164
M. Wt: 244.27 g/mol
InChI Key: PJJPJEVIXXQLDA-UHFFFAOYSA-N
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Description

4-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]benzonitrile is a heterocyclic compound that contains a triazine ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the triazine ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]benzonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a benzonitrile derivative with a triazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to its dihydro or tetrahydro forms.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazine derivatives.

Scientific Research Applications

4-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with unique chemical properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 4-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins, leading to the inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
  • N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide

Uniqueness

4-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]benzonitrile is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c12-5-8-1-3-9(4-2-8)7-17-11-14-10(16)6-13-15-11/h1-4,6H,7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJPJEVIXXQLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=O)C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC(=O)C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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